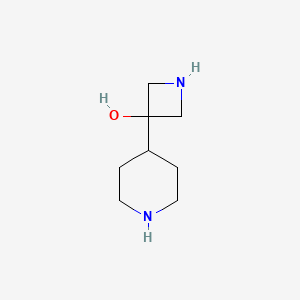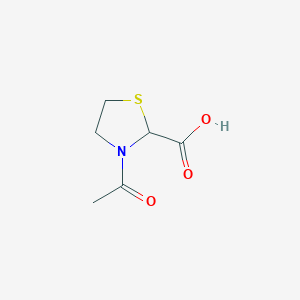
methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting ester is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of stereospecificity.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, facilitating catalytic reactions. Additionally, its functional groups enable it to participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride: The enantiomer of the compound, with different stereochemistry.
Methyl (2R)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride: A structurally similar compound with a pyrrolidine ring.
Uniqueness
Methyl (2R)-4-amino-2-hydroxybutanoate hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological interactions. Its ability to act as a chiral building block and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C5H12ClNO3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
methyl (2R)-4-amino-2-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(7)2-3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
GEDRSNCJXPPNFI-PGMHMLKASA-N |
SMILES isomérico |
COC(=O)[C@@H](CCN)O.Cl |
SMILES canónico |
COC(=O)C(CCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Bromomethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B13510637.png)




![(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-1,2,2-trimethylcyclopentane-1-carboxylicacid](/img/structure/B13510671.png)
![1-Azaspiro[3.5]nonan-3-one](/img/structure/B13510677.png)







